Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Lipophilicity ADME prediction SAR probe design

4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893984-13-9; PubChem CID is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole benzamide class. Its structure comprises a 3-methylimidazo[2,1-b]thiazole core linked via a meta-phenyl spacer to a 4-chlorobenzamide moiety.

Molecular Formula C19H14ClN3OS
Molecular Weight 367.85
CAS No. 893984-13-9
Cat. No. B2477403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS893984-13-9
Molecular FormulaC19H14ClN3OS
Molecular Weight367.85
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24)
InChIKeyUUUWJTMBQBGGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893984-13-9): Compound Class, Physicochemical Identity, and Procurement Context


4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893984-13-9; PubChem CID 40506322) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole benzamide class [1]. Its structure comprises a 3-methylimidazo[2,1-b]thiazole core linked via a meta-phenyl spacer to a 4-chlorobenzamide moiety. The compound has a molecular formula of C₁₉H₁₄ClN₃OS, a molecular weight of 367.85 g/mol, a computed XLogP3 of 5.4, and a topological polar surface area (TPSA) of 74.6 Ų [1]. The imidazo[2,1-b]thiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, kinase-inhibitory, acetylcholinesterase-inhibitory, and histamine H3 receptor-modulating activities [2][3]. This specific compound is offered by multiple commercial vendors as a research-grade screening compound, typically at ≥95% purity, for preclinical investigation [4].

Why In-Class Imidazo[2,1-b]thiazole Benzamides Cannot Be Interchanged with 4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893984-13-9)


Substitution at the benzamide 4-position within the imidazo[2,1-b]thiazole benzamide series fundamentally alters key molecular properties that govern target engagement, ADME profile, and assay behavior. The 4-chloro substituent in 893984-13-9 increases lipophilicity by approximately 0.9 logP units relative to the unsubstituted parent compound (CAS 893983-68-1; calculated XLogP3 5.4 vs. approximately 4.5), alters electron density on the benzamide carbonyl, and increases molecular weight from 333.4 to 367.85 g/mol [1]. The patent literature covering this chemotype explicitly teaches that variations in the benzamide substitution pattern produce differential histamine H3 receptor binding profiles [2]. In vitro studies on structurally analogous imidazo[2,1-b]thiazole derivatives confirm that even minor substituent changes (e.g., 4-Cl vs. 4-F vs. unsubstituted) can shift IC₅₀ values by over one order of magnitude in kinase inhibition and antiproliferative assays [3]. Procurement of a close analog in place of 893984-13-9 therefore risks invalidating SAR hypotheses, altering hit confirmation outcomes, and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893984-13-9) Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation of the 4-Chloro Substituent Versus the Unsubstituted Parent Benzamide

The 4-chloro substitution on the benzamide ring of 893984-13-9 confers a computed XLogP3 of 5.4, approximately 0.9 log units higher than the unsubstituted parent compound N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893983-68-1; estimated XLogP3 ~4.5 based on the removal of one chlorine atom) [1]. This lipophilicity difference is substantial: a ΔlogP of 0.9 translates to an approximately 8-fold increase in partition coefficient, which is expected to significantly influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [2]. For screening library procurement, this means the two compounds are not interchangeable as SAR probes for target engagement studies.

Lipophilicity ADME prediction SAR probe design

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison: 4-Cl Derivative Versus 4-F and Unsubstituted Analogs

893984-13-9 has a molecular weight of 367.85 g/mol and a TPSA of 74.6 Ų [1]. In comparison, the 4-fluoro analog (C₁₉H₁₄FN₃OS) has an estimated MW of ~351.4 g/mol and identical TPSA, while the unsubstituted parent (CAS 893983-68-1) has MW = 333.4 g/mol with identical TPSA . The 4-chloro derivative therefore occupies a distinct position in lead-likeness space: it remains within the Rule-of-5 boundaries (MW < 500, TPSA < 140 Ų) but with a higher MW than the 4-F and unsubstituted analogs, potentially offering enhanced binding affinity through halogen bonding or hydrophobic interactions while still maintaining acceptable drug-likeness parameters [2]. The 4-chloro substitution provides a specific halogen-bond donor capability (C–Cl···X interaction) that is absent in the unsubstituted analog and differs in geometry and strength from the C–F bond in the 4-fluoro analog [2].

Physicochemical profiling Lead-likeness Fragment-based screening

Class-Level Histamine H3 Receptor Modulation: Patent Coverage and Substituent-Dependent Activity

The imidazo[2,1-b]thiazole benzamide chemotype, to which 893984-13-9 belongs, is explicitly claimed in patent WO2006089076A2 (Neurogen Corporation) as a histamine H3 receptor ligand class [1]. The patent teaches that compounds of Formula A, encompassing the imidazo[2,1-b]thiazole benzamide scaffold with variable substituents including halogen-substituted benzamides, may be used to modulate ligand binding to histamine H3 receptors and are useful for treating CNS disorders including attention deficit disorder, schizophrenia, cognitive disorders, epilepsy, migraine, narcolepsy, and obesity [1]. Critically, the patent disclosure establishes that H3 receptor binding affinity is substituent-dependent within this series: variations in the benzamide ring substitution pattern produce differential modulation of H3 receptor activity [1]. The 4-chloro substitution pattern of 893984-13-9 represents one of the specifically enabled substitution variants within the patent genus [1]. This provides a class-level, patent-supported rationale for selecting the 4-Cl variant over unsubstituted or differently-substituted analogs for H3-targeted screening campaigns.

Histamine H3 receptor CNS drug discovery GPCR screening

Imidazo[2,1-b]thiazole Scaffold Precedent: Documented Kinase Inhibitory and Antiproliferative Activity of Structural Analogs

Although no direct experimental biological data exist for 893984-13-9 itself, structurally proximate imidazo[2,1-b]thiazole benzamide derivatives have been characterized as potent kinase inhibitors. A series of 2,6-difluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide derivatives, differing from 893984-13-9 primarily in the benzamide substitution pattern and the presence of additional pyrimidinyl extensions at the imidazo[2,1-b]thiazole 5-position, exhibited IC₅₀ values as low as 86 nM against IGF1R and 3.8 μM against related kinases [1]. Separately, imidazo[2,1-b]thiazole-benzimidazole conjugates demonstrated antiproliferative activity against HeLa, A549, MCF-7, and DU-145 cancer cell lines [2]. These data establish that the imidazo[2,1-b]thiazole core, when coupled with a benzamide moiety via a phenyl linker as in 893984-13-9, is a validated scaffold for kinase-targeted and antiproliferative screening [3]. The specific 3-methyl substitution on the imidazo[2,1-b]thiazole in 893984-13-9 distinguishes it from the 5-substituted analogs in the published literature and may confer a distinct kinase selectivity profile [3].

Kinase inhibition Anticancer screening Targeted therapy

Computed Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Differentiation from More Complex Imidazo[2,1-b]thiazole Derivatives

893984-13-9 possesses a relatively compact molecular architecture with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. This compares favorably with more elaborated imidazo[2,1-b]thiazole benzamide derivatives in the patent and literature, which often contain 6–10+ rotatable bonds and additional H-bond donors/acceptors from piperazine, morpholine, or extended linker moieties [2]. The lower rotatable bond count of 893984-13-9 (3 vs. 6–12 for many published analogs) predicts reduced entropic penalty upon target binding and potentially higher ligand efficiency (LE) if potency is maintained [3]. The single H-bond donor (the benzamide NH) provides a defined pharmacophoric anchor point, while the 3 H-bond acceptors (benzamide carbonyl, thiazole N, imidazole N) offer a balanced polarity profile consistent with CNS drug-likeness parameters (MW < 400, HBD ≤ 1, TPSA < 90 Ų) [3]. These features position 893984-13-9 as a more fragment-like, efficiency-oriented screening candidate within its chemotype class, distinct from the larger, more complex analogs commonly reported.

Ligand efficiency Fragment-like properties Oral bioavailability prediction

Commercial Availability and Purity Specification: ≥95% Standard with Catalog Traceability

893984-13-9 is available from multiple commercial suppliers with a standard purity specification of ≥95% [1]. The compound is cataloged under consistent identifiers: CAS 893984-13-9, PubChem CID 40506322, and catalog numbers such as CM887167 (Chemenu) and AKOS024618001 (AKos) [1][2]. This multi-vendor availability with consistent identity documentation provides procurement reliability that may not exist for less common analogs. In contrast, the unsubstituted parent compound (CAS 893983-68-1) and the 4-fluoro analog are less widely cataloged, which can create supply chain fragility for longitudinal studies [2]. The compound is supplied as a solid with predicted density of 1.38 ± 0.1 g/cm³ and predicted pKa of 12.80 ± 0.70, parameters relevant for solubility and formulation considerations [2]. Importantly, no certified reference standard (CRS) or pharmacopeial monograph exists for this compound; users must independently verify identity and purity by NMR, HPLC, or LC-MS upon receipt.

Compound procurement Screening library Quality control

Recommended Research Application Scenarios for 4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893984-13-9)


Histamine H3 Receptor Screening and CNS Target Engagement Studies

893984-13-9 is suitable for inclusion in H3 receptor-focused screening panels based on the explicit patent coverage of the imidazo[2,1-b]thiazole benzamide chemotype as H3 receptor modulators in WO2006089076A2 [1]. The 4-chloro substitution and computed lipophilicity (XLogP3 = 5.4) are consistent with CNS-penetrant ligand properties, making this compound a rational choice for H3-targeted CNS drug discovery programs [1][2]. Users should perform confirmatory radioligand binding assays (e.g., [³H]-N-α-methylhistamine competition) to establish compound-specific Ki values, as individual compound potency data are not publicly available. The compound's single H-bond donor and moderate TPSA (74.6 Ų) are within parameters associated with passive blood-brain barrier penetration [2].

Kinase Selectivity Profiling and SAR Probe Development

The imidazo[2,1-b]thiazole scaffold is a validated kinase-inhibitory chemotype with demonstrated activity against IGF1R, EGFR family members, and other receptor tyrosine kinases [1]. 893984-13-9, with its 4-chlorobenzamide moiety and 3-methylimidazo[2,1-b]thiazole core, represents a relatively unexplored substitution pattern within this kinase inhibitor space. It is recommended for inclusion in kinase selectivity panels (e.g., 50–100 kinase broad profiling) to establish its target engagement fingerprint and to serve as a starting point for SAR expansion [1]. The compound's 3 rotatable bonds and modest molecular weight (367.85) provide a favorable ligand efficiency baseline for hit-to-lead optimization [2].

Physicochemical Probe for Halogen Bonding Studies in Protein-Ligand Interactions

The 4-chloro substituent on the benzamide ring of 893984-13-9 can participate in halogen bonding (C–Cl···O/N/S) with protein backbone carbonyls or side-chain heteroatoms, a well-documented phenomenon in medicinal chemistry [1]. This compound can serve as a tool molecule for studying halogen bonding contributions to binding affinity within the imidazo[2,1-b]thiazole series, particularly when compared head-to-head with the 4-fluoro analog (weaker halogen bond donor), the 4-H parent (no halogen bond), and the 4-bromo analog (stronger halogen bond donor) [1]. Such studies can inform rational design of halogen-substituted analogs in kinase or GPCR programs.

Antiproliferative Screening in Oncology Panels

Imidazo[2,1-b]thiazole derivatives have demonstrated antiproliferative activity across multiple cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate) [1]. 893984-13-9 is a suitable candidate for inclusion in oncology-focused screening decks, particularly where the 4-chlorobenzamide substitution pattern is underrepresented in existing screening collections [1]. Users should employ standard 48–72 hour MTT or CellTiter-Glo assays at concentrations spanning 0.1–100 μM to establish compound-specific IC₅₀ values. Counter-screening against non-cancerous cell lines (e.g., HEK-293) is recommended to assess selectivity [1].

Quote Request

Request a Quote for 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.